(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide
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Overview
Description
(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This compound, in particular, features a thiophene ring substituted with dichloro groups and a phenyldiazenylphenyl moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Dichloro Substituents: Chlorination of the thiophene ring can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Attachment of the Phenyldiazenylphenyl Moiety: The phenyldiazenylphenyl group can be introduced through a diazotization reaction followed by coupling with the thiophene ring.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the carboxylic acid derivative of the thiophene ring with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The phenyldiazenyl group can be reduced to aniline derivatives using reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.
Substitution: The dichloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid (CH₃COOH)
Reduction: Na₂S₂O₄, palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Ammonia (NH₃), thiols, solvents like dimethylformamide (DMF)
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Aniline derivatives
Substitution: Amino-thiophene derivatives, thio-thiophene derivatives
Scientific Research Applications
(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene: A simpler thiophene derivative with similar chlorination but lacking the phenyldiazenylphenyl moiety.
N-Phenylthiophene-3-carboxamide: Lacks the dichloro substituents and the phenyldiazenyl group.
4-(Phenyldiazenyl)aniline: Contains the phenyldiazenyl group but lacks the thiophene ring and carboxamide group.
Uniqueness
(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide is unique due to its combination of a dichloro-substituted thiophene ring and a phenyldiazenylphenyl moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,5-dichloro-N-(4-phenyldiazenylphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS/c18-15-10-14(16(19)24-15)17(23)20-11-6-8-13(9-7-11)22-21-12-4-2-1-3-5-12/h1-10H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPDBLRQFVKPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701038950 |
Source
|
Record name | 3-Thiophenecarboxamide, 2,5-dichloro-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701038950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476627-48-2 |
Source
|
Record name | 3-Thiophenecarboxamide, 2,5-dichloro-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701038950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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